molecular formula C16H13NO3S3 B2404379 2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione CAS No. 497231-43-3

2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Cat. No. B2404379
M. Wt: 363.46
InChI Key: PJXSWVQBHZXMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione” is a chemical compound with the molecular formula C16H13NO3S3 . It has an average mass of 363.474 Da and a monoisotopic mass of 363.005768 Da .

Scientific Research Applications

Novel Heterocyclic Systems Development

Research by Medvedeva et al. (2006) focused on the synthesis of novel polycondensed heterocyclic systems including [1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione. These systems were developed through reactions involving oxalyl chloride, 1,3-dipolar cycloaddition, and diene synthesis with acetylenedicarboxylic acid dimethyl ester (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).

Synthesis of Substituted 1,2-Dithiolo[3,4-c]quinolin-1-ylidene(Aryl)amines

In 2017, Medvedeva et al. synthesized novel compounds by reacting substituted 1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin iodides with arylamines. This led to the formation of various derivatives, including 10-(arylimino)-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-diones (Medvedeva, Zubkov, Yankina, Grudinin, Shikhaliev, & Royer, 2017).

Synthesis of Anticoagulant Derivatives

Novichikhina et al. (2020) synthesized compounds derived from pyrrolo[3,2,1-ij]quinoline-1,2-diones, which were evaluated for their anticoagulant activity. This involved the synthesis of 4-acyl-1,4′,4′,6′-tetramethylspiro[pyrrolidine-3,1′-pyrrolo[3,2,1-ij]quinolin]-2′(4′H)-ones and their assessment against blood coagulation factors Xa and XIa (Novichikhina, Skoptsova, Shestakov, Potapov, Kosheleva, Kozaderov, Ledenyova, Podoplelova, Panteleev, & Shikhaliev, 2020).

Protein Kinase Inhibitors

A study in 2022 by Medvedeva and Shikhaliev designed and synthesized derivatives of 1,2-dithiolo[3,4-c]quinoline-1-thione as protein kinase inhibitors. They identified several compounds with significant inhibition activity against human kinases, suggesting potential applications in cancer treatment and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).

properties

IUPAC Name

13-ethoxy-7,7-dimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S3/c1-4-20-7-5-8-10-13(22-23-15(10)21)16(2,3)17-11(8)9(6-7)12(18)14(17)19/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXSWVQBHZXMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)SS4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Citations

For This Compound
1
Citations
SM Medvedeva, KS Shikhaliev… - SAR and QSAR in …, 2022 - Taylor & Francis
Most of pharmaceutical agents exhibit several or even many biological activities. It is clear that testing even one compound for thousands of biological activities is a practically not …
Number of citations: 2 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.